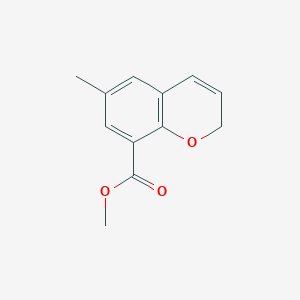
methyl 6-methyl-2H-chromene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .
Preparation Methods
The synthesis of methyl 6-methyl-2H-chromene-8-carboxylate typically involves cyclization reactions. One common method includes the reaction of appropriate phenols with acetic anhydride in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 6-methyl-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 6-methyl-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA. The exact pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 6-methyl-2H-chromene-8-carboxylate can be compared with other chromene derivatives, such as:
Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate: This compound has similar structural features but differs in its hydroxyl group, which can lead to different biological activities.
Methyl 6-chloro-2H-chromene-3-carboxylate: The presence of a chlorine atom in this compound can significantly alter its reactivity and biological properties.
This compound stands out due to its unique combination of a methyl group and a carboxylate ester, which can influence its solubility, reactivity, and biological activity.
Biological Activity
Methyl 6-methyl-2H-chromene-8-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by various studies and data.
Overview of Chromenes
Chromenes are heterocyclic compounds characterized by their fused benzene and pyran rings. They exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The specific compound, this compound, is a derivative that has shown promising results in various biological assays.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives, including this compound:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through caspase activation, leading to cell cycle arrest at the G2/M phase. This effect is mediated by the inhibition of tubulin polymerization, which disrupts mitotic spindle formation .
- Case Studies : In vitro studies demonstrated that analogs of chromenes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often ranged from low micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| This compound | HT-29 (colon cancer) | 7.5 | Tubulin inhibition |
2. Antimicrobial Activity
The antimicrobial properties of chromenes have also been extensively studied:
- Antibacterial Effects : this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substitutions at specific positions enhance antimicrobial potency .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
3. Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:
- Antioxidant Activity : Studies indicate that chromene derivatives can scavenge free radicals, providing a protective effect against oxidative stress .
- Antidiabetic Properties : Some research suggests that these compounds may influence glucose metabolism and insulin sensitivity, making them candidates for diabetes management .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that modifications at the methyl and carboxyl groups significantly affect its biological activity:
- Methyl Substituents : The presence of additional methyl groups enhances lipophilicity, improving cellular uptake and bioavailability.
- Carboxyl Group Positioning : The position of the carboxyl group influences binding affinity to target proteins involved in various metabolic pathways.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-methyl-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-8-6-9-4-3-5-15-11(9)10(7-8)12(13)14-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
XIJMEDIRUSKBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)OCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















